5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
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Overview
Description
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a bromine atom at position 5, a hydroxyl group at position 6, and a methyl group at position 2, along with a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-4(1H)-pyrimidinone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at position 6 can be oxidized to form a keto group, resulting in the formation of 5-bromo-2-methylpyrimidine-4,6-dione.
Reduction Reactions: The keto group at position 4 can be reduced to form a hydroxyl group, yielding 5-bromo-6-hydroxy-2-methylpyrimidin-4-ol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-hydroxy-2-methylpyrimidin-4(1H)-one, 5-thio-6-hydroxy-2-methylpyrimidin-4(1H)-one, and 5-methoxy-6-hydroxy-2-methylpyrimidin-4(1H)-one.
Oxidation Reactions: The major product is 5-bromo-2-methylpyrimidine-4,6-dione.
Reduction Reactions: The major product is 5-bromo-6-hydroxy-2-methylpyrimidin-4-ol.
Scientific Research Applications
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, interfere with nucleic acid synthesis, or modulate signaling pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 6.
6-Hydroxy-2-methylpyrimidin-4(1H)-one: Lacks the bromine atom at position 5.
5-Bromo-4(1H)-pyrimidinone: Lacks the methyl group at position 2.
Uniqueness
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) in specific positions on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYZQSAVGDLBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390814 |
Source
|
Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4722-76-3 |
Source
|
Record name | 5-Bromo-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4722-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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